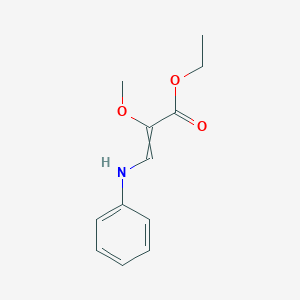
Ethyl 3-anilino-2-methoxyprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-anilino-2-methoxyprop-2-enoate is an organic compound with the molecular formula C12H15NO3 It is a derivative of aniline and is characterized by the presence of an ethyl ester group, an aniline moiety, and a methoxy group attached to a prop-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-anilino-2-methoxyprop-2-enoate can be synthesized through a multi-step process involving the reaction of aniline with ethyl 3-methoxyacrylate. The reaction typically proceeds via a nucleophilic addition mechanism, where the aniline attacks the electrophilic carbon of the ethyl 3-methoxyacrylate, followed by elimination of a leaving group to form the final product. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. Solvent selection is also crucial, with common choices including ethanol or methanol to dissolve the reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-anilino-2-methoxyprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride, to deprotonate the nucleophile.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-anilino-2-methoxyprop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-anilino-2-methoxyprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The methoxy and aniline groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-anilino-2-propenoate
- Ethyl 3-anilino-2-cyano-2-propenoate
- Ethyl 3-anilino-2-hydroxyprop-2-enoate
Uniqueness
Ethyl 3-anilino-2-methoxyprop-2-enoate is unique due to the presence of the methoxy group, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical behaviors.
Properties
CAS No. |
142558-45-0 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 3-anilino-2-methoxyprop-2-enoate |
InChI |
InChI=1S/C12H15NO3/c1-3-16-12(14)11(15-2)9-13-10-7-5-4-6-8-10/h4-9,13H,3H2,1-2H3 |
InChI Key |
BEDQNOLCVHTKHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


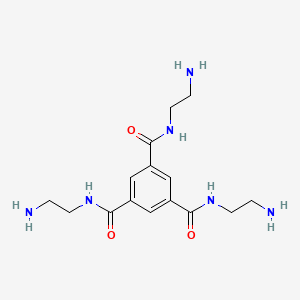

![Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]-](/img/structure/B12555820.png)
![4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline](/img/structure/B12555822.png)
![4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol](/img/structure/B12555829.png)
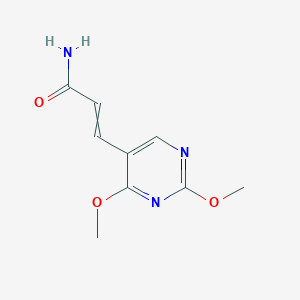
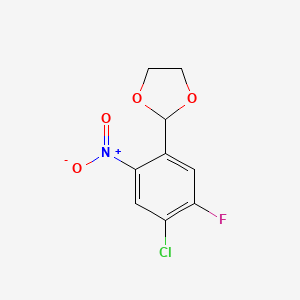

![N-(2-Chloroethyl)-N'-[3-(10H-phenothiazin-10-yl)propyl]urea](/img/structure/B12555848.png)
![3,3-Bis[2-(methoxymethyl)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B12555849.png)
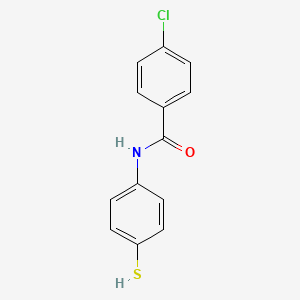
![4-[(2-Chloroquinazolin-4-yl)amino]benzoic acid](/img/structure/B12555861.png)

![1-[2,4-Dihydroxy-3-[5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12555892.png)
